molecular formula C22H25N3O3S B11302928 5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11302928
M. Wt: 411.5 g/mol
InChI Key: RDUGUMXPECTFKN-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

    Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring or the amide bond, potentially leading to ring-opened products or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure could be explored for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s potential bioactivity could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Biological Probes: It could be used as a probe to study biological pathways and molecular interactions.

Industry

    Polymer Science: The compound may be used as a monomer or additive in the synthesis of advanced polymers with desired mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylphenyl)-N-[2-(piperidin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(3,4-dimethylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and bioactivity.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-15-5-6-17(12-16(15)2)20-13-18(24-28-20)22(26)23-14-19(21-4-3-11-29-21)25-7-9-27-10-8-25/h3-6,11-13,19H,7-10,14H2,1-2H3,(H,23,26)

InChI Key

RDUGUMXPECTFKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)N4CCOCC4)C

Origin of Product

United States

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